Cas no 2942-02-1 (2-methyl-6-nitro-Quinoxaline)

2-methyl-6-nitro-Quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-methyl-6-nitro-Quinoxaline
- 2-methyl-6-nitroquinoxaline
- 2-METHYL-4-AMINO-6-NITROQUINOLINE
- 2-methyl-6 nitroquinoxaline
- 2-Methyl-6-nitro-chinoxalin
- 4-amino-2-methyl-6-nitroquinoline
- 4-Quinolinamine, 2-methyl-6-nitro-
- ACMC-20m2oq
- AG-I-01149
- AGN-PC-00F3V2
- CTK3G7593
- Methyl-2-nitro-6-chinoxalin
- SureCN5988773
- SMR000224606
- 6-nitro-2-methylquinoxaline
- HMS2509A24
- CS-0333322
- MFCD03695828
- AS-43623
- CZWQHNDESNJXGS-UHFFFAOYSA-N
- MLS000701571
- SCHEMBL1551650
- AKOS006279495
- AC-907/34106046
- DB-356237
- CAA94202
- 2942-02-1
- CHEMBL1571041
- Quinoxaline, 2-methyl-6-nitro-
-
- MDL: MFCD03695828
- インチ: InChI=1S/C9H7N3O2/c1-6-5-10-9-4-7(12(13)14)2-3-8(9)11-6/h2-5H,1H3
- InChIKey: CZWQHNDESNJXGS-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])N=C1
計算された属性
- せいみつぶんしりょう: 189.05391
- どういたいしつりょう: 189.054
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- PSA: 68.92
2-methyl-6-nitro-Quinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB481120-1 g |
2-Methyl-6-nitroquinoxaline; . |
2942-02-1 | 1g |
€837.90 | 2023-06-15 | ||
Chemenu | CM222046-1g |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 97% | 1g |
$*** | 2023-03-30 | |
Alichem | A449038476-250mg |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 97% | 250mg |
$286.16 | 2023-09-02 | |
Alichem | A449038476-1g |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 97% | 1g |
$723.69 | 2023-09-02 | |
abcr | AB481120-250mg |
2-Methyl-6-nitroquinoxaline; . |
2942-02-1 | 250mg |
€521.30 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403992-250mg |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 98% | 250mg |
¥5478.00 | 2024-08-03 | |
Crysdot LLC | CD11152312-1g |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 97% | 1g |
$438 | 2024-07-19 | |
Alichem | A449038476-5g |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 97% | 5g |
$2303.70 | 2023-09-02 | |
Chemenu | CM222046-1g |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 97% | 1g |
$410 | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403992-1g |
2-Methyl-6-nitroquinoxaline |
2942-02-1 | 98% | 1g |
¥11810.00 | 2024-08-03 |
2-methyl-6-nitro-Quinoxaline 関連文献
-
Ajay Kanungo,Dipendu Patra,Sanghamitra Mukherjee,Tridib Mahata,Prakas R. Maulik,Sanjay Dutta RSC Adv. 2015 5 70958
2-methyl-6-nitro-Quinoxalineに関する追加情報
Exploring the Versatile Applications and Properties of 2-Methyl-6-Nitro-Quinoxaline (CAS No. 2942-02-1)
2-Methyl-6-nitro-quinoxaline (CAS No. 2942-02-1) is a specialized heterocyclic compound that has garnered significant attention in both academic and industrial research. This nitro-substituted quinoxaline derivative features a unique molecular structure combining a quinoxaline core with methyl and nitro functional groups at positions 2 and 6, respectively. The compound's distinct electronic properties and structural characteristics make it valuable for various applications, particularly in materials science and pharmaceutical research.
From a chemical perspective, 2-methyl-6-nitroquinoxaline demonstrates interesting photophysical properties due to its conjugated π-system and electron-withdrawing nitro group. These characteristics have led researchers to explore its potential as a building block for organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to participate in charge-transfer complexes makes it particularly relevant in the development of next-generation energy storage materials, a hot topic in current materials science research.
In pharmaceutical applications, the quinoxaline scaffold is recognized for its broad biological activity profile. While 2-methyl-6-nitro-quinoxaline itself may not be an active pharmaceutical ingredient, it serves as a crucial intermediate in synthesizing various medicinally relevant compounds. Recent studies have highlighted the potential of quinoxaline derivatives in addressing antimicrobial resistance, a growing global health concern. Researchers are particularly interested in how modifications to the basic quinoxaline structure, such as the introduction of nitro and methyl groups, might influence biological activity.
The synthesis of 2-methyl-6-nitroquinoxaline typically involves the nitration of 2-methylquinoxaline under controlled conditions. This process requires careful optimization to achieve high yields and purity, as the position of nitro group substitution significantly impacts the compound's properties. Advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing this compound and ensuring its quality for research applications.
Environmental scientists have shown increasing interest in nitroaromatic compounds like 2-methyl-6-nitro-quinoxaline due to their persistence and potential ecological impacts. Recent research focuses on developing green chemistry approaches for synthesizing and handling such compounds, aligning with global sustainability goals. The compound's biodegradation pathways and environmental fate represent active areas of investigation, particularly in the context of developing safer chemical alternatives.
From a commercial perspective, the demand for specialized heterocyclic building blocks like 2-methyl-6-nitroquinoxaline continues to grow, driven by advancements in pharmaceutical research and materials science. Suppliers typically offer this compound in various purity grades, with analytical standards being particularly valuable for research and quality control purposes. The global market for such fine chemicals reflects the broader trends in specialty chemical innovation and customized molecular solutions.
Recent technological advancements have opened new possibilities for utilizing 2-methyl-6-nitro-quinoxaline in cutting-edge applications. In the field of molecular electronics, researchers are exploring its potential as a component in single-molecule devices. The compound's ability to undergo reversible redox reactions makes it interesting for developing molecular sensors and switches, addressing current needs in diagnostic technologies and smart materials.
Safety considerations for handling 2-methyl-6-nitroquinoxaline follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this chemical. Researchers should consult the latest safety data sheets and adhere to institutional guidelines for chemical handling and disposal, especially considering growing regulatory focus on laboratory safety standards.
The future research directions for 2-methyl-6-nitro-quinoxaline appear promising, with potential applications emerging in supramolecular chemistry and nanotechnology. Its structural features make it a candidate for designing novel molecular assemblies and functional materials. As synthetic methodologies continue to advance, particularly in selective functionalization techniques, the accessibility and utility of this compound are expected to expand further.
For researchers seeking high-purity 2-methyl-6-nitroquinoxaline, several reputable chemical suppliers offer this compound with comprehensive analytical documentation. The selection of appropriate suppliers should consider factors such as batch-to-batch consistency, purity verification methods, and compliance with international quality standards. These considerations are particularly important for applications requiring precise molecular characteristics, such as in advanced materials development.
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